N,2-bis(3-fluorophenyl)acetamide
Description
Properties
Molecular Formula |
C14H11F2NO |
|---|---|
Molecular Weight |
247.24 g/mol |
IUPAC Name |
N,2-bis(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C14H11F2NO/c15-11-4-1-3-10(7-11)8-14(18)17-13-6-2-5-12(16)9-13/h1-7,9H,8H2,(H,17,18) |
InChI Key |
COAGCZDACXYJLG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)CC(=O)NC2=CC(=CC=C2)F |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)NC2=CC(=CC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N,2-bis(3-fluorophenyl)acetamide with structurally related compounds:
*Calculated based on molecular formula. †Estimated using analogous acetamide PSA values .
Key Observations:
- Fluorine vs. Methoxy/Chloro Substituents : The 3-fluorophenyl groups in the target compound likely increase electronegativity and lipophilicity compared to methoxy (electron-donating) or chloro (bulkier, less electronegative) substituents. This could enhance membrane permeability in drug design .
- Backbone Differences : Unlike the phthalimide core in 3-chloro-N-phenyl-phthalimide, the acetamide backbone in the target compound may offer greater synthetic flexibility and reduced steric hindrance .
Preparation Methods
Acetic Anhydride-Mediated Acetylation
In a typical procedure, 3-fluoroaniline reacts with acetic anhydride under reflux in acetic acid. The reaction proceeds via nucleophilic acyl substitution, forming N-(3-fluorophenyl)acetamide as an intermediate. A second equivalent of 3-fluoroaniline is then introduced under basic conditions (e.g., potassium carbonate) to yield N,2-bis(3-fluorophenyl)acetamide.
Reaction Conditions:
-
Molar Ratio: 1:2 (3-fluoroaniline : acetic anhydride)
-
Temperature: 110–120°C (reflux)
-
Solvent: Acetic acid
-
Catalyst: None required
Mechanistic Insight:
The first acetylation step forms the mono-substituted acetamide, while the second step involves nucleophilic attack by another 3-fluoroaniline molecule on the activated carbonyl.
Stepwise Synthesis via Intermediate Halogenation
Diazotization and Fluorination
This method starts with m-chloroaniline, which undergoes diazotization with sodium nitrite and hydrochloric acid, followed by fluorination using fluoroboric acid (Schiemann reaction). The resulting 3-fluoroaniline is then acetylated as described in Section 1.
Key Steps:
-
Diazotization:
-
Fluorination:
-
Acetylation: As in Section 1.
Yield: 58–63% (over three steps)
Advantages:
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig Amination
Aryl halides (e.g., 3-fluoroiodobenzene) react with acetamide derivatives via Pd catalysis to form the target compound. This method is advantageous for introducing fluorinated aryl groups selectively.
Reaction Setup:
Example:
Limitations:
Hydrolytic Amination of α-Ketoacetamide
Reductive Amination Pathway
α-Ketoacetamide derivatives are reacted with 3-fluoroaniline under reductive conditions (e.g., NaBH₃CN) to form the bis-aryl product. This method is useful for accessing sterically hindered analogs.
Conditions:
Mechanism:
The imine intermediate formed between α-ketoacetamide and 3-fluoroaniline is reduced to the secondary amine.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Acetylation | 68–72 | 95–98 | High | Moderate |
| Diazotization Route | 58–63 | 90–93 | Industrial | Low |
| Pd-Catalyzed Coupling | 75–80 | 98–99 | Moderate | High |
| Reductive Amination | 65–70 | 92–95 | Low | Moderate |
Key Observations:
-
Direct acetylation balances yield and scalability but requires excess 3-fluoroaniline.
-
Pd-catalyzed methods offer high purity but are cost-prohibitive for large-scale synthesis.
-
Diazotization is preferred industrially due to lower precursor costs.
Industrial-Scale Optimization
Continuous Flow Synthesis
Recent patents describe continuous flow systems for diazotization and acetylation, reducing reaction times from hours to minutes. Key parameters include:
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